1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide is a compound that belongs to the class of thiochromenes Thiochromenes are sulfur-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorothiophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiochromenes.
Scientific Research Applications
1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in microbial resistance.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydropteroate synthase, which is essential for microbial folate biosynthesis.
Pathways Involved: By inhibiting dihydropteroate synthase, the compound disrupts the folate pathway, leading to the inhibition of nucleic acid and protein biosynthesis in microbes.
Comparison with Similar Compounds
1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide can be compared with other thiochromene derivatives:
6-chlorothiochroman-4-one: Similar in structure but lacks the piperidine and carboxamide groups.
Thiochromene-based heterocycles: These compounds share the thiochromene core but differ in their substituents, leading to variations in biological activity.
List of Similar Compounds
- 6-chlorothiochroman-4-one
- Thiochromene-based heterocycles
Properties
IUPAC Name |
1-(6-chloro-4-oxothiochromen-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-10-1-2-13-11(7-10)14(19)12(8-21-13)18-5-3-9(4-6-18)15(17)20/h1-2,7-9H,3-6H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNISQXJSXTTWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CSC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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